(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide
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Overview
Description
(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the pyrazole ring, along with an azanium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide typically involves the reaction of 4-bromo-1-methyl-3-pyrazolecarboxylate with appropriate reagents under controlled conditions. One common method includes the use of hydrazine derivatives and bromine-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like toluene or chlorobenzene are often used, and the reaction mixture is cooled using ethanol-dry ice baths to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides .
Scientific Research Applications
(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide involves its interaction with specific molecular targets and pathways. The bromine atom and the azanium group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the methyl group at the 5th position.
5-Methyl-1H-pyrazole: Lacks the bromine atom at the 4th position.
4-Bromo-5-methyl-1H-pyrazol-3-amine: Contains an amine group instead of the azanium group.
Uniqueness
(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide is unique due to the presence of both the bromine atom and the methyl group on the pyrazole ring, along with the azanium group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCOULAJNKWOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)[NH3+])Br.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)[NH3+])Br.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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